L-838,417 - 286456-42-6

L-838,417

Catalog Number: EVT-272074
CAS Number: 286456-42-6
Molecular Formula: C19H19F2N7O
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(tert-Butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine, commonly known as L-838,417, is a synthetic compound classified as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. [, ] L-838,417 exhibits selectivity for GABAA receptors containing α2, α3, and α5 subunits, with a higher efficacy at α2/α3 subtypes. [, , , ] Due to its subtype selectivity, L-838,417 is a valuable tool for investigating the role of specific GABAA receptor subtypes in various physiological processes and potential therapeutic applications. [, , , ]

Zolpidem

Compound Description: Zolpidem is a GABAA receptor agonist with high affinity for α1-containing GABAA receptors. [, , , , , ] It is clinically used as a hypnotic drug for the treatment of insomnia. []

Relevance: Zolpidem serves as a comparison compound to L-838,417 in several studies. Unlike L-838,417, zolpidem primarily acts on α1-containing GABAA receptors and is associated with sedative effects. [, , , , , ] In contrast, L-838,417 demonstrates selectivity for α2/3/5 GABAA receptors and exhibits anxiolytic and analgesic effects with reduced sedative liability. [, , , , , ]

Diazepam

Compound Description: Diazepam is a classic non-selective benzodiazepine that acts as a full agonist at GABAA receptors, including α1, α2, α3, and α5 subtypes. [, , , , , , ] It possesses anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. [, , ]

Relevance: Diazepam is frequently used as a reference compound to compare the efficacy and side effect profile of L-838,417. [, , , , ] While both compounds exhibit anxiolytic effects, diazepam displays a greater propensity for sedation and motor impairment compared to the more selective L-838,417. [, , , ]

SL651498

Compound Description: SL651498 is a GABAA receptor agonist with functional selectivity for α2, α3, and α5 subtypes. [, ] It shows the highest efficacy at α2 receptors, followed by α3 and then α1 and α5. []

Relevance: Similar to L-838,417, SL651498 displays functional selectivity for non-α1 GABAA receptors. [, ] Both compounds are investigated for their potential as anxiolytics with a reduced sedative profile compared to non-selective agonists like diazepam. [, ]

Bretazenil

Compound Description: Bretazenil is a non-selective GABAA receptor partial agonist. [, , ] It interacts with all GABAA receptor subtypes but has lower intrinsic efficacy compared to full agonists like diazepam. [, ]

Relevance: Bretazenil is often included in studies comparing the dependence liability of GABAA receptor modulators. [] While both bretazenil and L-838,417 demonstrate reduced dependence liability compared to full agonists, they differ in their selectivity profiles. [] L-838,417 shows selectivity for specific GABAA receptor subtypes, whereas bretazenil acts on all subtypes but with reduced efficacy. [, ]

TPA023

Compound Description: TPA023 is a low-efficacy GABAA receptor positive allosteric modulator with selectivity for α2/3 subtypes. [, ]

NS11394

Compound Description: NS11394 is a GABAA receptor positive allosteric modulator with a preference for α2/3 subunits. []

Flumazenil

Compound Description: Flumazenil is a benzodiazepine receptor antagonist. [, ] It is used clinically to reverse the sedative effects of benzodiazepines. []

Relevance: Flumazenil is employed in receptor occupancy studies to determine the binding characteristics of other GABAA receptor ligands, including L-838,417. [, ] By measuring the displacement of radiolabeled flumazenil, researchers can assess the binding affinity and occupancy of L-838,417 at the benzodiazepine binding site of GABAA receptors. [, ]

Cl218,872

Compound Description: Cl218,872 is a GABAA receptor agonist with selectivity for α1-containing GABAA receptors. []

Relevance: Similar to zolpidem, Cl218,872 serves as a comparison compound to L-838,417 in studies investigating the role of different GABAA receptor subtypes. [] Cl218,872's selectivity for α1-containing receptors contrasts with L-838,417's selectivity for α2/3/5 subtypes, highlighting their distinct pharmacological profiles. []

Ocinaplon

Compound Description: Ocinaplon is a non-selective GABAA receptor agonist with potential anxiolytic effects. [, ]

Relevance: Ocinaplon is studied alongside L-838,417 as a potential anxiolytic agent. [, ] Both compounds exhibit anxiolytic-like properties, but they differ in their selectivity profiles and intrinsic efficacy. [, ] L-838,417 displays selectivity for α2/3/5 GABAA receptors, while ocinaplon acts non-selectively. [, ]

L-655,708

Compound Description: L-655,708 is a partial inverse agonist with a 50-100 fold higher affinity for the α5 subtype relative to the α1, α2, and α3 subtypes of GABAA receptors. [] It has shown to enhance cognitive performance in rats. []

Relevance: L-655,708 is structurally distinct from L-838,417, but both were developed to achieve binding selectivity for specific GABAA receptor subtypes, although L-655,708 focuses on α5 selectivity. [] L-655,708 was unfortunately not developed further due to poor pharmacokinetic properties. []

Overview

L-838417 is a compound that has garnered attention in pharmacological research, particularly for its role as a selective ligand for the gamma-aminobutyric acid type A (GABA A) receptor. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system, making it a significant target for anxiolytic and sedative drugs. L-838417 has been classified as a benzodiazepine site ligand, exhibiting specific binding and functional properties that differentiate it from other compounds in the same class.

Source and Classification

L-838417 was developed as part of a series of compounds aimed at exploring the pharmacological effects on various GABA A receptor subtypes. The compound is derived from earlier research aimed at identifying selective modulators that could provide therapeutic benefits with fewer side effects compared to traditional benzodiazepines. It is classified under the category of GABA A receptor modulators, specifically targeting the α2 and α3 subunits, which are implicated in anxiolytic effects.

Synthesis Analysis

The synthesis of L-838417 involves several steps that utilize established organic chemistry techniques. The compound is synthesized from simpler precursors through a series of reactions that include:

  1. Formation of Key Intermediates: The initial step often involves the creation of an aryl ether or similar structure that serves as a backbone for further modifications.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups to enhance the compound's affinity and selectivity for specific GABA A receptor subtypes.
  3. Final Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

Technical details regarding these synthetic pathways can be found in studies focused on the design and optimization of GABA A receptor ligands, which detail the specific reagents and conditions used throughout the synthesis process .

Molecular Structure Analysis

The molecular structure of L-838417 can be described by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a complex arrangement that includes:

  • An aryl group linked through an ether bond.
  • Functional groups that enhance its interaction with GABA A receptors.

Data regarding its molecular weight, structural formula, and stereochemistry are essential for understanding how L-838417 interacts with biological targets .

Chemical Reactions Analysis

L-838417 undergoes several key chemical reactions during its synthesis:

  1. Esterification: This reaction forms ester bonds which are critical for constructing the molecular framework.
  2. Reduction-Oxidation Reactions: These reactions modify functional groups to achieve the desired electronic properties necessary for receptor binding.
  3. Substitution Reactions: Introducing various substituents can significantly alter the pharmacological profile of the compound.

Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and catalysts used, which are documented in synthetic chemistry literature .

Mechanism of Action

The mechanism of action of L-838417 primarily involves its binding to GABA A receptors, specifically those containing α2 and α3 subunits. Upon binding, L-838417 enhances the inhibitory effects of GABA by increasing the frequency or duration of chloride ion channel opening. This results in heightened inhibitory neurotransmission, which manifests as anxiolytic effects without significant sedative properties typically associated with non-selective benzodiazepines.

Studies have shown that L-838417 can substitute for traditional benzodiazepines in animal models, demonstrating its potential efficacy in modulating anxiety-related behaviors .

Physical and Chemical Properties Analysis

L-838417 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents is crucial for its formulation into drug delivery systems.
  • Stability: Stability studies indicate how long L-838417 remains effective under different conditions (e.g., temperature, pH).
  • Melting Point and Boiling Point: These properties help predict how L-838417 behaves under physiological conditions.

Relevant data from pharmacological evaluations provide insights into these properties, aiding researchers in understanding how to optimize formulations for clinical use .

Applications

L-838417 has potential applications in scientific research and therapeutic development:

  1. Anxiolytic Research: Due to its selective action on GABA A receptors, it serves as a valuable tool for studying anxiety mechanisms.
  2. Drug Development: Its unique profile may lead to new treatments with reduced side effects compared to existing benzodiazepines.
  3. Pharmacological Studies: Researchers utilize L-838417 to investigate receptor subtype functions and their implications in various neurological disorders.

Properties

CAS Number

286456-42-6

Product Name

L-838417

IUPAC Name

7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C19H19F2N7O

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3

InChI Key

BQDUNOMMYOKHEP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F

Solubility

Soluble in DMSO

Synonyms

L 838,417
L-838,417
L-838417

Canonical SMILES

CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.